molecular formula C12H15N3 B13271445 1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine

1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13271445
M. Wt: 201.27 g/mol
InChI Key: IENKMUFFWLDWCT-UHFFFAOYSA-N
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Description

1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a methyl group and a 3-methylphenylmethyl group

Preparation Methods

The synthesis of 1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methyl groups attached to the aromatic ring.

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist or inhibitor of certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-methyl-N-[(3-methylphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-10-4-3-5-11(8-10)9-13-12-6-7-15(2)14-12/h3-8H,9H2,1-2H3,(H,13,14)

InChI Key

IENKMUFFWLDWCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC2=NN(C=C2)C

Origin of Product

United States

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